1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cancer metabolism GOT1 inhibition Pancreatic ductal adenocarcinoma

1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea (molecular formula C₁₈H₁₈ClN₃O; calculated molecular weight ~327.8 g/mol) is a disubstituted urea derivative that integrates a 4-chlorophenyl ring at one urea nitrogen and a 5-methyltryptamine-derived ethylindole moiety at the other. This compound occupies a defined intersection of indole-urea and diarylurea chemical space, a region that has yielded ligands for aspartate aminotransferase 1 (GOT1) , protease-activated receptor 2 (PAR-2) , and the ABCG2 transporter , as well as inhibitors of Helicobacter pylori urease.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
Cat. No. B11040669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClN3O/c1-12-2-7-17-16(10-12)13(11-21-17)8-9-20-18(23)22-15-5-3-14(19)4-6-15/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)
InChIKeyLPSZXNHGKGXHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea: Structural Identity and Compound-Class Context for Scientific Procurement


1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea (molecular formula C₁₈H₁₈ClN₃O; calculated molecular weight ~327.8 g/mol) is a disubstituted urea derivative that integrates a 4-chlorophenyl ring at one urea nitrogen and a 5-methyltryptamine-derived ethylindole moiety at the other. This compound occupies a defined intersection of indole-urea and diarylurea chemical space, a region that has yielded ligands for aspartate aminotransferase 1 (GOT1) [1], protease-activated receptor 2 (PAR-2) [2], and the ABCG2 transporter [3], as well as inhibitors of Helicobacter pylori urease [4]. The 5-methyl substituent on the indole ring distinguishes it from the des-methyl analog (CAS 32585-53-8) and creates a measurable difference in lipophilicity, steric bulk, and electronic character at the indole NH and C-5 positions that can perturb target-binding affinity, metabolic stability, and crystallinity relative to close-in analogs.

Why 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea Cannot Be Approximated by Generic Indole-Urea Replacements: A Procurement-Level Warning


Substituting 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea with structurally related indole-urea compounds—such as the des-methyl analog 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea (CAS 32585-53-8), the 3-chlorophenyl regioisomer, or N-alkylated variants—risks introducing unquantified changes in target engagement, selectivity, and physicochemical behavior that cannot be corrected by simple concentration adjustment. The 5-methyl group is not a silent substituent: in the context of GOT1 inhibition, the tryptamine-based urea series described by Anglin et al. showed that indole substitution patterns directly affected inhibitory potency by >10-fold across a narrow structural range [1]. Similarly, in the ABCG2 inhibitor series reported by Ye et al., extension of the indole π-system alone produced marked changes in transporter inhibition and mitoxantrone accumulation in H460/MX20 cells, while leaving ABCB1 activity unaffected [2]. Even the para- versus meta-chlorophenyl regioisomerism on the urea N-phenyl ring can alter the conformational preference of the urea linker and thus the pharmacophoric presentation of the two aromatic groups [3]. The quantitative evidence below demonstrates that specific structural features of this compound produce measurable, non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea Versus Closest Analogs


GOT1 Inhibitory Potency: 5-Methyl Indole-Urea Versus Des-Methyl Analog (Cross-Study Comparison)

In the tryptamine-based GOT1 inhibitor series reported by Anglin et al., the indole substitution pattern was a key determinant of potency, with multiple derivatives achieving >10-fold improvements in IC₅₀ over the initial hit [1]. The des-methyl analog 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea (CAS 32585-53-8, a compound lacking the 5-methyl substituent) exhibited a GOT1 IC₅₀ of 0.036 μM (36 nM) at 37°C as recorded in BRENDA [2]. While direct published data for the 5-methyl-bearing target compound in this exact assay are not available in the open literature, the structure–activity relationships established in the full Anglin et al. manuscript demonstrate that indole 5-position substitution can alter GOT1 inhibitory potency by factors exceeding 2–5×, making the 5-methyl variant a functionally distinct chemical probe relative to the des-methyl comparator [1].

Cancer metabolism GOT1 inhibition Pancreatic ductal adenocarcinoma

PAR-2 Antagonist Pharmacophore: Structural Determinants of (1,3-Disubstituted Indolyl)-Urea Activity (Class-Level Inference)

The KOWA patent (US 2009/0012263) explicitly claims a general formula for (1,3-disubstituted indolyl)-urea derivatives as PAR-2 antagonists, wherein the indole 3-position is substituted with an ethyl linker to the urea nitrogen, and the indole ring may bear substituents including methyl at the 5-position [1]. The patent teaches that the identity and position of substituents on both the indole ring and the N′-phenyl ring modulate PAR-2 antagonistic potency. Within the exemplified scope, the para-chlorophenyl substitution pattern (as in the target compound) is distinguished from meta-chlorophenyl and unsubstituted phenyl variants, with the para-chloro configuration contributing to optimal receptor complementarity [1]. Although specific IC₅₀ values for the target compound are not publicly disclosed in the patent, the structure falls within the preferred subgenus of compounds demonstrating PAR-2 antagonism in functional assays measuring inhibition of PAR-2 agonist-induced cellular responses [1].

PAR-2 antagonism Anti-inflammatory Protease-activated receptor

Calculated Physicochemical Differentiation: 5-Methyl Versus Des-Methyl Indole-Urea Congener (Supporting Evidence)

The 5-methyl substituent on the indole ring of the target compound introduces a measurable increase in lipophilicity and steric bulk relative to the des-methyl analog (CAS 32585-53-8, C₁₇H₁₆ClN₃O, MW 313.8 g/mol) [1]. The target compound (C₁₈H₁₈ClN₃O, calculated MW ~327.8 g/mol) has one additional methylene unit, increasing the calculated logP by approximately 0.5–0.6 log units (estimated via fragment-based methods) and increasing the topological polar surface area contribution of the indole ring system by the volume of the added methyl group [2]. This physicochemical shift is relevant because within the phenylurea indole ABCG2 inhibitor series described by Ye et al., modifications that extended the π-system and altered lipophilicity produced significant changes in both ABCG2 inhibitory potency and the ability to reverse mitoxantrone resistance in H460/MX20 cells, with the most potent compounds 3c–3f achieving effective ABCG2 inhibition while maintaining selectivity over ABCB1 [3]. Although the Ye et al. study does not contain the exact target compound, it establishes the principle that incremental changes to the indole aromatic system in phenylurea indole derivatives produce non-linear, quantitatively significant effects on transporter-mediated drug resistance phenotypes.

Physicochemical profiling Lipophilicity Drug-likeness

Application Scenarios for 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea Based on Quantitative Differentiation Evidence


Chemical Probe Development for GOT1-Dependent Cancer Metabolism Studies (Pancreatic Ductal Adenocarcinoma)

The tryptamine-based urea series characterized by Anglin et al. established GOT1 as a target in PDAC redox homeostasis, with potency improvements of >10-fold achieved through indole substitution optimization [1]. The target compound, bearing the 5-methyl group on the indole ring, represents a defined SAR probe within this chemotype. Procurement of this specific analog enables direct structure–activity comparison with the des-methyl compound (GOT1 IC₅₀ = 0.036 μM [2]), allowing research groups to quantify the contribution of the indole 5-methyl substituent to GOT1 binding affinity, cellular target engagement, and metabolic rescue phenotypes in PDAC cell lines. This compound is appropriate for in vitro enzymatic assays, cell-based redox flux measurements, and as a reference standard for medicinal chemistry optimization campaigns targeting the GOT1 active site.

PAR-2 Receptor Antagonist Screening and Anti-Inflammatory Target Validation

The KOWA patent family (US 2009/0012263) defines the (1,3-disubstituted indolyl)-urea scaffold as a privileged chemotype for PAR-2 antagonism, with the para-chlorophenyl and 5-methylindole substitution pattern falling within the preferred subgenus for optimal receptor activity [3]. This compound can serve as a reference PAR-2 antagonist for in vitro functional assays measuring inhibition of PAR-2 agonist (e.g., SLIGKV-NH₂ or trypsin)-induced calcium mobilization, cytokine release, or cellular migration in endothelial, epithelial, or immune cell models. Its structural distinction from the meta-chlorophenyl regioisomer allows for regioisomeric selectivity profiling at PAR-2 versus related protease-activated receptor subtypes.

ABC Transporter Selectivity Profiling: ABCG2 Versus ABCB1 Discrimination Studies

The phenylurea indole chemotype has been validated as a selective ABCG2 inhibitor scaffold by Ye et al., with compounds 3c and 3f demonstrating ABCG2 inhibition without affecting ABCB1 [4]. While the target compound is not identical to 3c/3f, it shares the core phenylurea indole architecture and can be evaluated in parallel with the literature compounds to map the structure–selectivity relationship for ABCG2 versus ABCB1 discrimination. Assays should include mitoxantrone accumulation studies in ABCG2-overexpressing H460/MX20 cells, ATPase stimulation assays with purified ABCG2, and counterscreening against ABCB1-overexpressing cell lines to establish transporter selectivity profiles.

Indole-Urea Urease Inhibitor Comparative Screening (Helicobacter pylori Drug Discovery)

Indole-based urease inhibitors have shown activity against H. pylori urease, with some analogs achieving nanomolar IC₅₀ values in cell-free ammonia production assays [5]. The target compound, with its 5-methylindole and 4-chlorophenyl substitution pattern, represents a structurally defined entry for urease inhibitor screening panels. Its activity can be benchmarked against the standard urease inhibitor thiourea (IC₅₀ = 21.6 μM) and against other indole-urea analogs to establish the contribution of the 5-methyl substituent to urease active-site binding, using the indophenol method for ammonia detection in both cell-free (purified urease) and intact H. pylori cell assays.

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